molecular formula C9H8N2O2 B178080 3,5-Dimethyl-4-nitrobenzonitrile CAS No. 101552-39-0

3,5-Dimethyl-4-nitrobenzonitrile

Cat. No. B178080
CAS RN: 101552-39-0
M. Wt: 176.17 g/mol
InChI Key: RBWATJGAPBYSQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyl-4-nitrobenzonitrile (DMNB) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. DMNB is commonly used as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems.

Mechanism Of Action

3,5-Dimethyl-4-nitrobenzonitrile reacts with ROS such as hydrogen peroxide and hydroxyl radical to produce a highly fluorescent product. The reaction involves the formation of a nitroso intermediate that undergoes a rearrangement to produce the fluorescent product. The mechanism of this reaction has been extensively studied, and it has been shown that the reaction is highly specific for ROS.
Biochemical and Physiological Effects:
3,5-Dimethyl-4-nitrobenzonitrile has been shown to be non-toxic and non-cytotoxic to mammalian cells at concentrations used in scientific research. However, the long-term effects of 3,5-Dimethyl-4-nitrobenzonitrile exposure are not well understood, and further studies are needed to assess its safety. 3,5-Dimethyl-4-nitrobenzonitrile has been shown to be a highly specific probe for ROS, and its use in biological systems has provided valuable insights into the role of ROS in various physiological and pathological processes.

Advantages And Limitations For Lab Experiments

3,5-Dimethyl-4-nitrobenzonitrile is a highly specific probe for ROS and has been extensively used in scientific research. Its fluorescence properties make it a valuable tool for the detection of ROS in biological systems. However, 3,5-Dimethyl-4-nitrobenzonitrile has some limitations. It is not suitable for the detection of ROS in live cells as it requires cell lysis. Moreover, 3,5-Dimethyl-4-nitrobenzonitrile is sensitive to pH changes, and its fluorescence properties can be affected by the presence of other molecules in biological systems.

Future Directions

For 3,5-Dimethyl-4-nitrobenzonitrile research include the development of new derivatives with improved properties, the use of 3,5-Dimethyl-4-nitrobenzonitrile in live-cell imaging, and the exploration of its potential therapeutic applications.
In conclusion, 3,5-Dimethyl-4-nitrobenzonitrile is a valuable tool for the detection of ROS in biological systems. Its unique properties have made it a widely used probe in scientific research. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Synthesis Methods

The synthesis of 3,5-Dimethyl-4-nitrobenzonitrile involves the reaction of 3,5-dimethyl-4-nitrobenzoyl chloride with sodium cyanide in the presence of a catalyst such as copper(I) cyanide. The reaction produces 3,5-Dimethyl-4-nitrobenzonitrile with a yield of approximately 80%. The purity of 3,5-Dimethyl-4-nitrobenzonitrile can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

3,5-Dimethyl-4-nitrobenzonitrile has been extensively used as a fluorescent probe for the detection of ROS in biological systems. ROS are highly reactive molecules that play a crucial role in various physiological and pathological processes such as aging, cancer, and neurodegenerative diseases. 3,5-Dimethyl-4-nitrobenzonitrile reacts with ROS to produce a highly fluorescent product that can be detected using spectroscopy or microscopy. This property of 3,5-Dimethyl-4-nitrobenzonitrile has been utilized to study the role of ROS in various biological systems.

properties

IUPAC Name

3,5-dimethyl-4-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-3-8(5-10)4-7(2)9(6)11(12)13/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWATJGAPBYSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00553566
Record name 3,5-Dimethyl-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-4-nitrobenzonitrile

CAS RN

101552-39-0
Record name 3,5-Dimethyl-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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